2,4-Difluorobenzyl ethyl sulfide
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Overview
Description
2,4-Difluorobenzyl ethyl sulfide is an organic compound that belongs to the class of aromatic sulfides It features a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, and an ethyl sulfide group attached to the benzyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorobenzyl ethyl sulfide typically involves the reaction of 2,4-difluorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired sulfide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorobenzyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzyl position is reactive towards nucleophilic substitution reactions. For example, it can react with nucleophiles like thiols or amines to form corresponding substituted products.
Reduction: The compound can be reduced under specific conditions to yield the corresponding benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydroxide, ethanethiol, thiols, amines.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Major Products Formed
Oxidation: 2,4-Difluorobenzyl sulfoxide, 2,4-Difluorobenzyl sulfone.
Substitution: Various substituted benzyl derivatives.
Reduction: 2,4-Difluorobenzyl alcohol.
Scientific Research Applications
2,4-Difluorobenzyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Difluorobenzyl ethyl sulfide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable interactions with biological molecules. The sulfide group can undergo oxidation to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl chloride: A precursor in the synthesis of 2,4-Difluorobenzyl ethyl sulfide.
2,4-Difluorobenzyl alcohol: A reduced form of the compound with different chemical properties.
2,4-Difluorobenzyl sulfoxide: An oxidized derivative with distinct reactivity.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and the ethyl sulfide group. This combination imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(ethylsulfanylmethyl)-2,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2S/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQMTCBGICCYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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